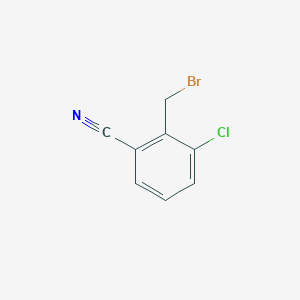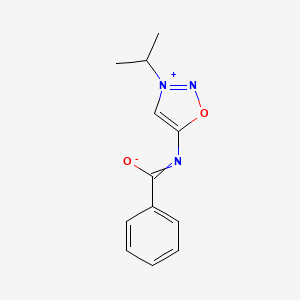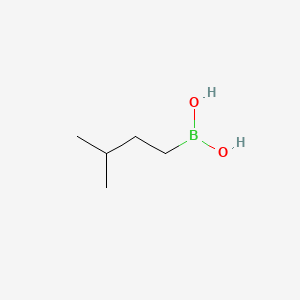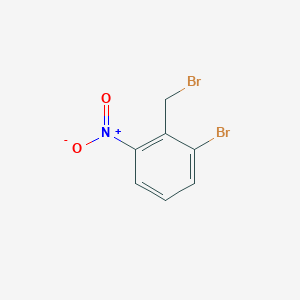
1-Bromo-3-(2,2-dimethoxyethoxy)benzene
Vue d'ensemble
Description
1-Bromo-3-(2,2-dimethoxyethoxy)benzene, also known as this compound or BDEB, is an organic compound with a wide range of uses in scientific research and laboratory experiments. BDEB is an aromatic compound that is used as a reagent in organic syntheses and as a catalyst in various chemical reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other chemicals. BDEB is a highly versatile compound that has many applications in the laboratory, from synthesizing new compounds to studying the mechanism of action of existing compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : 1-Bromo-3-(2,2-dimethoxyethoxy)benzene and related compounds are often synthesized using methods like the Wittig-Horner reaction and nucleophilic reactions. These synthesis techniques are crucial for preparing specific brominated compounds used in various research applications (Liang Zuo-qi, 2015).
Characterization and Computational Studies : Detailed characterization of these compounds is conducted using techniques such as NMR, IR spectroscopy, and elemental analysis. Additionally, computational studies like density functional theory (DFT) calculations help in understanding their optimized structure and properties (S. Patil et al., 2012).
Fluorescence and Photoluminescence Properties
- Fluorescence Applications : Some brominated benzene derivatives exhibit unique fluorescence and photoluminescence properties. These properties are studied in both solution and solid states, providing insights for potential applications in materials science and photonics (Liang Zuo-qi, 2015).
Chemical Reactivity and Applications
Chemical Reactivity and Synthesis of Complex Molecules : Brominated benzene compounds are used as precursors in the synthesis of more complex molecules. This includes their use in cross-coupling reactions and the synthesis of compounds with specific electronic properties (H. Fink et al., 1997).
Organometallic Synthesis : Certain 1-bromo-substituted benzene compounds are versatile starting materials in organometallic synthesis. They can form various synthetically useful reactions with organometallic intermediates (J. Porwisiak, M. Schlosser, 1996).
Mécanisme D'action
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution reactions . In these reactions, the bromine atom is substituted onto the benzene ring, which can alter the properties of the molecule and its interactions with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by “1-Bromo-3-(2,2-dimethoxyethoxy)benzene” would depend on its specific targets. Brominated compounds can often affect pathways involving aromatic amino acids, as these compounds can undergo reactions with the benzene rings in these amino acids .
Propriétés
IUPAC Name |
1-bromo-3-(2,2-dimethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZQTFFAPPXGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COC1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569308 | |
| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62810-43-9 | |
| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

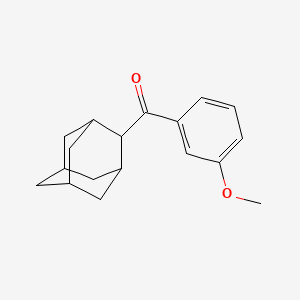

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)



